molecular formula C7H3Br2N B1592162 3,4-Dibromobenzonitrile CAS No. 188984-35-2

3,4-Dibromobenzonitrile

Cat. No. B1592162
M. Wt: 260.91 g/mol
InChI Key: WODPYGNFQNGQJU-UHFFFAOYSA-N
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Description

3,4-Dibromobenzonitrile is a synthetic compound with the molecular formula C7H3Br2N . It has an average mass of 260.913 Da and a monoisotopic mass of 258.863220 Da .

Scientific Research Applications

1. Proteomics Research

  • Application : 3,4-Dibromobenzonitrile is used in proteomics research .

2. Synthesis of Magnetic Nanoadsorbents

  • Application : 3,4-Dibromobenzonitrile is used in the fabrication of 3,4-diaminobenzophenone-functionalized magnetic nanoadsorbents .
  • Method : The nanoadsorbents are synthesized by co-precipitation and sol-gel methods . They are used in the adsorption and desorption of volatile organic compounds (VOCs) like benzene and toluene .
  • Results : The nanoadsorbents demonstrated excellent adsorption capacity. The maximum adsorption capacities for benzene and toluene were found as 530.99 and 666.00 mg/g, respectively . After the fifth adsorption and desorption cycles, the nanoadsorbents retained 94.4% and 95.4% of its initial adsorption capacity for benzene and toluene, respectively .

3. Synthesis of Quinazoline Derivatives

  • Application : 3,4-Dibromobenzonitrile is used in the synthesis of 3-, 4-substituted, and 3,4-di substituted quinazoline derivatives .
  • Results : The synthesized quinazoline derivatives were evaluated for their antimicrobial activities in vitro against Gram-positive, Gram-negative bacterial strains and fungi strains .

properties

IUPAC Name

3,4-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODPYGNFQNGQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40604420
Record name 3,4-Dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromobenzonitrile

CAS RN

188984-35-2
Record name 3,4-Dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40604420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 188984-35-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MS Kharasch, TM Beck - Journal of the American Chemical …, 1934 - ACS Publications
The action of selenium dioxide on several toluenes and of alkali and hypobromite on certain benzylpyridinium halides has been studied. It was found that oxidation with selenium …
Number of citations: 64 pubs.acs.org
HS Steingruber, P Mendioroz, MJ Castro, MA Volpe - Synthesis, 2022 - thieme-connect.com
In order to develop an efficient, rapid, and modular cascade strategy for the direct synthesis of acridones, palladium supported on sulfated alumina and microwave activation are …
Number of citations: 0 www.thieme-connect.com
HF Motiwala, Q Yin, J Aubé - Molecules, 2015 - mdpi.com
The Schmidt reaction of aromatic aldehydes using a substoichiometric amount (40 mol %) of triflic acid is described. Low catalyst loading was enabled by a strong hydrogen-bond-…
Number of citations: 12 www.mdpi.com

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